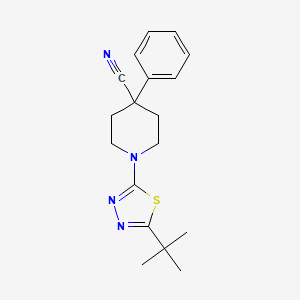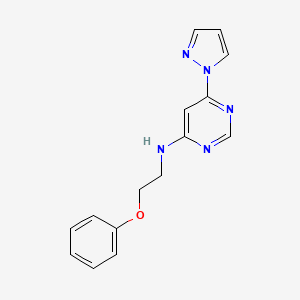![molecular formula C24H30N2O2 B15118290 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B15118290.png)
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one is a synthetic organic compound that features a unique structure combining an oxolane ring, a diazepane ring, and a diphenylpropanone moiety
Preparation Methods
The synthesis of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one typically involves multiple steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or epoxide precursor under acidic or basic conditions.
Synthesis of the Diazepane Ring: The diazepane ring is often prepared by the cyclization of a diamine precursor with a suitable electrophile, such as an alkyl halide or tosylate.
Coupling of the Rings: The oxolane and diazepane rings are then coupled through a series of nucleophilic substitution reactions, often involving the use of strong bases and polar aprotic solvents.
Introduction of the Diphenylpropanone Moiety:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates to introduce new substituents onto the diazepane or oxolane rings.
Hydrolysis: Acidic or basic hydrolysis can be used to cleave ester or amide bonds within the compound, leading to the formation of carboxylic acids or amines.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups present in the compound.
Scientific Research Applications
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile starting point for the development of new chemical entities.
Biological Studies: Researchers can use the compound to study its interactions with various biological targets, such as enzymes or receptors, to gain insights into its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound’s chemical properties may make it useful in the development of new materials or chemical processes, particularly in the fields of polymer chemistry and catalysis.
Mechanism of Action
The mechanism of action of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one can be compared with other similar compounds, such as:
1-(Oxolan-3-yl)-1,4-diazepane: This compound shares the oxolane and diazepane rings but lacks the diphenylpropanone moiety, making it less complex and potentially less versatile in its applications.
3-(Piperazin-1-yl)oxolan-2-one:
1-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]-3-(1,3-thiazol-4-ylmethyl)urea: This compound includes an oxolane ring and additional heterocyclic rings, making it structurally similar but functionally distinct from this compound.
The uniqueness of this compound lies in its combination of the oxolane, diazepane, and diphenylpropanone moieties, which confer specific chemical and biological properties that distinguish it from other compounds.
Properties
Molecular Formula |
C24H30N2O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one |
InChI |
InChI=1S/C24H30N2O2/c27-24(26-14-7-13-25(15-16-26)22-12-17-28-19-22)18-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,22-23H,7,12-19H2 |
InChI Key |
TXJMTPLNWZLHOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4CCOC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-butyl-1-{3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}pyrrolidine-3-carboxamide](/img/structure/B15118214.png)
![1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15118220.png)
![3-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B15118227.png)

![3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B15118237.png)
![4-Phenyl-1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonitrile](/img/structure/B15118238.png)
![1-(2-Methoxyphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B15118244.png)
![4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-phenylcyclopropanecarbonyl)piperidine](/img/structure/B15118250.png)

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B15118262.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15118280.png)
![5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B15118283.png)
![6-(3a-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine](/img/structure/B15118287.png)
